molecular formula C13H17NO3 B14668668 piperidin-1-yl 4-methoxybenzoate CAS No. 38860-48-9

piperidin-1-yl 4-methoxybenzoate

Cat. No.: B14668668
CAS No.: 38860-48-9
M. Wt: 235.28 g/mol
InChI Key: LFPBCZQDONVGPT-UHFFFAOYSA-N
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Description

Piperidin-1-yl 4-methoxybenzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-1-yl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with piperidine. This reaction can be catalyzed by various agents, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl 4-methoxybenzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidin-1-yl 4-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of piperidin-1-yl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-1-yl 4-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable molecule in various research fields .

Properties

CAS No.

38860-48-9

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

piperidin-1-yl 4-methoxybenzoate

InChI

InChI=1S/C13H17NO3/c1-16-12-7-5-11(6-8-12)13(15)17-14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3

InChI Key

LFPBCZQDONVGPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON2CCCCC2

Origin of Product

United States

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